![molecular formula C12H7Cl3O4 B2814422 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid CAS No. 438220-90-7](/img/structure/B2814422.png)
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is a compound that shares similarities with Fenoprop, also known as 2,4,5-TP . Fenoprop is an organic compound that is a phenoxy herbicide and a plant growth regulator . It is an analog of 2,4,5-T in which the latter’s acetic acid sidechain is replaced with a propionate group (with an extra CH3) .
Molecular Structure Analysis
The molecular formula of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is C12H7Cl3O4 . Unfortunately, I was unable to find specific information on the 3D structure of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Fenoprop include a white powder appearance, a density of 1.21 g/cm3 at 20 °C, a melting point of 180 °C, and a log P of 3.8 at 20 °C .科学的研究の応用
Adsorption and Environmental Remediation
One area of research involves the study of adsorption thermodynamics of related chlorophenoxy compounds on various substrates, demonstrating potential environmental remediation applications. For instance, adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate was explored for its effectiveness in aqueous solutions, highlighting its utility in pesticide sensitive membrane electrode fabrication (Khan & Akhtar, 2011). This suggests potential applications of related compounds in removing pollutants from water through adsorption.
Biocatalytic Production and Polymer Precursors
Research into the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA) from derivatives of furoic acid indicates its potential as a sustainable substitute for petroleum-derived terephthalic acid. This is significant for producing bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF), offering a green alternative for the plastic industry. The focus on enzymatic catalysis highlights the importance of mild reaction conditions, lower costs, higher selectivity, and environmental friendliness (Yuan et al., 2019).
Catalytic Oxidation for Polymer Production
Investigations into the aerobic oxidation of hydroxymethylfurfural (HMF) and furfural using Cox Oy -N@C catalysts have shown high yields and selectivity for producing FDCA methyl esters and methyl 2-furoate, which are key intermediates in manufacturing bio-based polymers. This highlights the potential of such catalytic processes in converting biomass-derived compounds into valuable chemical products (Deng et al., 2014).
Chemical Transformations and New Compound Synthesis
Research on the reaction of 2,4,6-trichlorophenol with calcium hypochlorite in methanol demonstrates the formation of dimer-type ketals, which upon further reactions produce various quinones and other compounds. This indicates the chemical versatility of chlorophenol derivatives and their potential in synthesizing novel chemical entities with various applications (Heasley et al., 2002).
作用機序
Target of Action
It’s structurally similar to fenoprop , which mimics the auxin growth hormone indoleacetic acid (IAA) . Auxins are a class of plant hormones that are essential for plant body development.
Mode of Action
The compound’s mode of action is to mimic the auxin growth hormone indoleacetic acid (IAA) . When sprayed on plants, it induces rapid, uncontrolled growth . This rapid and uncontrolled growth can lead to the death of the plant, making this compound effective as a herbicide.
Result of Action
As an auxin mimic, it likely causes rapid, uncontrolled growth in plants, leading to their death .
Safety and Hazards
特性
IUPAC Name |
5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O4/c13-6-3-8(14)11(9(15)4-6)18-5-7-1-2-10(19-7)12(16)17/h1-4H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTFZXPZLLHJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2814339.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)
![2-(4-Butoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2814343.png)
![3-[(5-Propan-2-yl-1,3-oxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2814344.png)
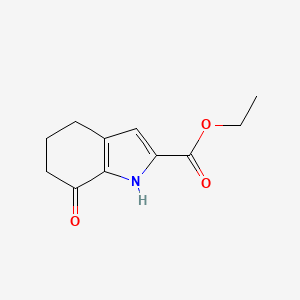
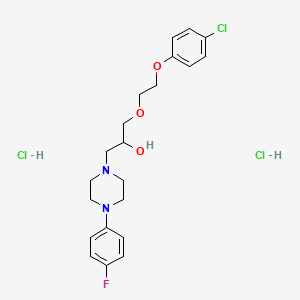
![2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide](/img/structure/B2814350.png)
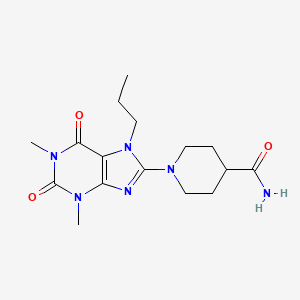
![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)
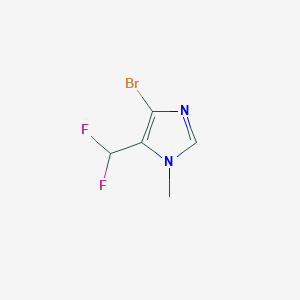
![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)
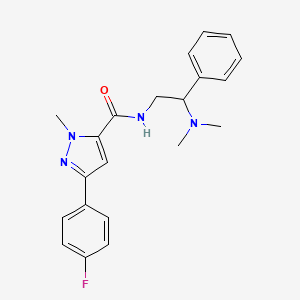
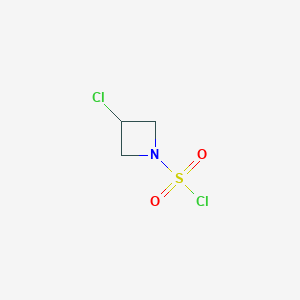
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2814359.png)